An In-Depth Technical Guide to 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
An In-Depth Technical Guide to 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The document consolidates available information on its chemical and physical properties, safety and handling protocols, and places it within the broader context of pyridin-3-ol derivatives. While specific research applications and detailed biological data for this particular molecule are not extensively documented in publicly available literature, this guide extrapolates potential synthetic routes and areas of pharmacological interest based on the known reactivity of its constituent moieties. The aim is to furnish researchers with a foundational understanding to facilitate further investigation into this compound.
Introduction and Chemical Identity
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is a substituted pyridinol derivative. The core structure consists of a pyridin-3-ol ring, which is a hydroxylated pyridine, substituted at the 2-position with a (4-methylpiperazin-1-yl)methyl group. The presence of the basic piperazine ring and the acidic phenolic hydroxyl group suggests the molecule may exhibit zwitterionic properties and possess a range of physicochemical characteristics relevant to drug design, such as modulated solubility and potential for multiple points of interaction with biological targets.
Table 1: Chemical and Physical Properties [1]
| Property | Value | Source |
| IUPAC Name | 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol | PubChem |
| CAS Number | 95380-59-9 | PubChem |
| Molecular Formula | C₁₁H₁₇N₃O | PubChem |
| Molecular Weight | 207.27 g/mol | PubChem |
| Canonical SMILES | CN1CCN(CC1)CC2=NC=CC=C2O | PubChem |
| InChI Key | JXJVODVSAHMPCU-UHFFFAOYSA-N | PubChem |
Synthesis Strategies: A Mechanistic Perspective
Proposed Synthesis via Mannich Reaction
The logical precursors for the synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol via a Mannich reaction are:
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Pyridin-3-ol: The substrate providing the acidic proton. The hydroxyl group on the pyridine ring activates the ortho and para positions for electrophilic substitution.[3][4]
-
Formaldehyde: The electrophilic carbonyl component.
-
N-Methylpiperazine: The secondary amine.
The causality behind this choice of reaction is the nucleophilic character of the pyridine ring at the C2 position, enhanced by the electron-donating hydroxyl group at C3. The reaction proceeds via the formation of an Eschenmoser's salt precursor, the dimethylaminomethyl cation, which is a potent electrophile that then reacts with the electron-rich pyridine ring.
Caption: Proposed Mannich reaction workflow.
Experimental Protocol (Hypothetical)
The following protocol is a predictive model based on standard Mannich reaction conditions and should be optimized for safety and yield in a laboratory setting.
Materials:
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Pyridin-3-ol
-
Paraformaldehyde
-
N-Methylpiperazine
-
Ethanol (or other suitable protic solvent)
-
Hydrochloric acid (for pH adjustment, if necessary)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyridin-3-ol (1.0 eq) in ethanol.
-
To this solution, add N-methylpiperazine (1.1 eq) followed by paraformaldehyde (1.2 eq).
-
The reaction mixture is heated to reflux and maintained for a period of 4-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Potential Pharmacological Significance
The structural motifs within 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol are present in a variety of biologically active molecules. This allows for informed speculation on its potential therapeutic applications.
-
Pyridine Derivatives: The pyridine scaffold is a common feature in numerous FDA-approved drugs and is known to participate in various biological interactions.[5][6][7][8] Its derivatives have shown a wide range of activities including antimicrobial, antiviral, and anticancer properties.[9]
-
Piperazine Moiety: The piperazine ring is a prevalent functional group in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility and oral bioavailability.[10] It is a key component of drugs targeting the central nervous system, as well as antiviral and anticancer agents.
-
Combined Scaffolds: The combination of pyridine and piperazine rings can be found in compounds developed as antagonists for various receptors, including platelet-activating factor (PAF) antagonists.[11]
Given the prevalence of these fragments in pharmacologically active compounds, 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol could be a valuable starting point for the development of novel therapeutics.
Caption: Potential pharmacological relevance.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is not widely available, general precautions for handling substituted pyridines and piperazines should be observed.
Table 2: General Safety and Handling Recommendations
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion and Future Directions
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol represents an intriguing, yet underexplored, chemical entity. Its structure, composed of pharmacologically relevant pyridine and piperazine moieties, suggests a high potential for biological activity. The most probable synthetic route, the Mannich reaction, is a robust and versatile method that can be readily implemented in a laboratory setting.
Future research should focus on the definitive synthesis and characterization of this compound. Following successful synthesis, a comprehensive screening for biological activity is warranted. Based on the structural analysis presented in this guide, initial investigations could be directed towards its potential as an antimicrobial, anticancer, or CNS-active agent. The elucidation of its pharmacological profile will be a critical step in determining its value as a lead compound in drug discovery programs.
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Design, Synthesis, and Structure-Activity Relationship Studies of Novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine Derivatives as Potent, Orally Active Platelet-Activating Factor Antagonists. PubMed. [Link]
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